molecular formula C14H12FNO3 B13645685 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid

Cat. No.: B13645685
M. Wt: 261.25 g/mol
InChI Key: ZKEYRTAGABFSPV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids Picolinic acids are derivatives of pyridine, where the carboxyl group is attached to the 2-position of the pyridine ring This specific compound features a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-fluoro-5-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.

    Benzyloxy Substitution: The amino group is then replaced with a benzyloxy group through a nucleophilic substitution reaction.

    Carboxylation: Finally, the pyridine ring is carboxylated at the 2-position to yield the desired picolinic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient conversion at each step. The process may also involve purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzyloxy and fluoro groups can enhance binding affinity and selectivity, while the carboxyl group may facilitate interactions with active sites or catalytic residues.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-chloro-5-methylpicolinic acid: Similar structure but with a chloro group instead of a fluoro group.

    3-(Benzyloxy)-4-fluoro-5-ethylpicolinic acid: Similar structure but with an ethyl group instead of a methyl group.

    3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid: Similar structure but with a benzoic acid core instead of a picolinic acid core.

Uniqueness

3-(Benzyloxy)-4-fluoro-5-methylpicolinic acid is unique due to the specific combination of substituents on the pyridine ring. The presence of the benzyloxy group provides additional steric and electronic effects, while the fluoro group enhances the compound’s reactivity and binding properties. The methyl group further contributes to the compound’s overall stability and solubility.

Properties

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

IUPAC Name

4-fluoro-5-methyl-3-phenylmethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C14H12FNO3/c1-9-7-16-12(14(17)18)13(11(9)15)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)

InChI Key

ZKEYRTAGABFSPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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